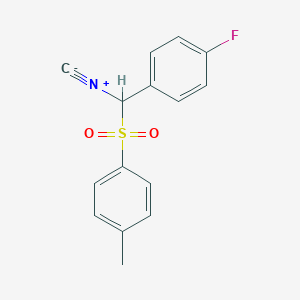

a-Tosyl-(4-fluorobenzyl) isocyanide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isocyanides, including a-Tosyl-(4-fluorobenzyl) isocyanide, typically involves reactions of tosylmethyl isocyanide (TosMIC) with various aldehydes or ketones. For instance, 1-isocyano-1-tosyl-1-alkenes are obtained by dehydration of N-(1-tosyl-1-alkenyl)formamides, which are the reaction products of TosMIC and aldehydes or ketones, demonstrating the versatility and utility of tosylmethyl isocyanide in synthesizing isocyanide derivatives (Leusen, Schaart, & Leusen, 2010).

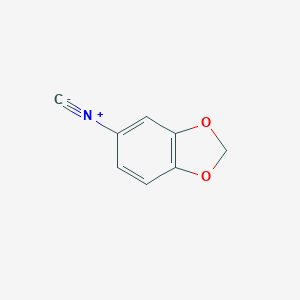

Molecular Structure Analysis

The structural analysis of isocyanide compounds reveals that the isocyanide group (-NC) imparts unique electronic and steric properties, influencing the reactivity and interactions of these molecules. For example, studies on luminescent gold(I) carbenes from 2-pyridylisocyanide complexes highlight the role of isocyanide in facilitating intramolecular and intermolecular hydrogen bonding interactions, which significantly affect the molecular structure and luminescent properties of these complexes (Bartolomé et al., 2008).

Chemical Reactions and Properties

Isocyanides are involved in a variety of chemical reactions, serving as valuable C1 building blocks. They participate in nucleophilic attack, electrophilic addition, imidoylation reactions, and oxidation, among others. The development of Lewis (Brønsted) acid-catalyzed isocyanide insertions and transition-metal-enabled isocyanide insertions has expanded the range of reactions involving isocyanides, showcasing their broad applicability in organic synthesis (Qiu, Ding, & Wu, 2013).

Applications De Recherche Scientifique

Synthesis of Chiral 1,3-Diamines

α-Tosyl-(4-fluorobenzyl) isocyanide plays a role in the synthesis of chiral 1,3-diamines. This process involves the reaction of lithiated 4-methoxybenzylisocyanide with homochiral amino acid derived N-tosyl- and N-diphenylphosphinoylaziridines, leading to N-protected 3-isocyanoamines. These adducts, upon separation and further transformations, yield 1,3-diamines and their derivatives (Kaiser & Balbi, 1999).

Preparation of Imidazoles

The synthesis of 1-isocyano-1-tosyl-1-alkenes, obtained by dehydration of corresponding N-(1-tosyl-1-alkenyl)formamides, uses tosylmethyl isocyanide. These alkenes react smoothly with primary aliphatic amines or ammonia to yield imidazoles, highlighting the importance of α-tosyl-(4-fluorobenzyl) isocyanide in heterocyclic chemistry (Leusen, Schaart, & Leusen, 2010).

Polymer Chemistry

The compound finds use in polymer chemistry. Isocyanides, including α-tosyl-(4-fluorobenzyl) isocyanide, are involved in the synthesis of imidazole-containing poly(iminomethylenes), demonstrating its utility in the development of functional polymers (Eijk, Richters, Nolte, & Drenth, 2010).

Synthesis of Luminescent Gold(I) Complexes

In the synthesis of luminescent gold(I) complexes, α-tosyl-(4-fluorobenzyl) isocyanide contributes to the creation of isocyanide and carbene gold(I) complexes. These complexes exhibit luminescent properties, making them of interest in materials science (Bartolomé et al., 2008).

Organic Synthesis

The compound is essential in organic synthesis. It has been highlighted as a privileged reagent for constructing biologically relevant scaffolds, such as pyrroles, benzimidazoles, and quinolines. Its versatility in reactions like Michael additions and cycloadditions underlines its importance in synthesizing complex organic molecules (Kaur, Wadhwa, & Sharma, 2015).

Safety And Hazards

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCQPEDHCCJBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445502 | |

| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

a-Tosyl-(4-fluorobenzyl) isocyanide | |

CAS RN |

165806-95-1 | |

| Record name | alpha-[(4-Methylphenyl)sulphonyl]-4-fluorobenzylisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)

![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)

![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)